molecular formula C12H21NO B2970336 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] CAS No. 1559261-83-4

6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]

Cat. No.: B2970336
CAS No.: 1559261-83-4
M. Wt: 195.306
InChI Key: VSLNKMCKKONMLH-UHFFFAOYSA-N
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Description

6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is a spirocyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused to a morpholine ring via a spiro junction at the 2-position of the bicyclo system and the 2'-position of the morpholine.

Properties

IUPAC Name

6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLNKMCKKONMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CC3CCC2C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with morpholine under specific conditions. One common method includes the use of a spirocyclization reaction, where the bicyclo[2.2.1]heptane core is fused with the morpholine ring through a series of steps involving catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Bicyclo[3.1.1]heptane (Pinane) Systems

Compound : (1S,2R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2′-oxirane] (CAS 23516-38-3)

  • Structure : Combines a pinane (bicyclo[3.1.1]heptane) core with a spiro-linked oxirane (epoxide) ring.
  • Key Differences: The bicyclo[3.1.1] system (pinane) introduces distinct stereoelectronic effects compared to norbornane. The oxirane ring is highly strained, favoring ring-opening reactions with nucleophiles (e.g., amines), as demonstrated in ligand synthesis for asymmetric catalysis .
  • Applications : Used in chiral tridentate ligands for asymmetric additions (e.g., diethylzinc to aldehydes) .

Norbornane-Based Spiro-Oxirane Derivatives

Compound : 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2′-oxirane] (CAS 62318-94-9)

  • Structure: Shares the norbornane core but replaces morpholine with an oxirane ring.
  • Key Differences :
    • The 3,3-dimethyl groups on the bicyclo system alter steric hindrance near the spiro junction.
    • Oxirane’s reactivity contrasts with morpholine’s stability, making this compound more suitable for electrophilic reactions .
  • Molecular Formula : C₁₀H₁₆O (same as pinane-based analogue but different stereochemistry) .

Spiro-Linked Cyclopropane Derivatives

Compound : Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (CAS 173-89-7)

  • Structure: Norbornane fused to a cyclopropane ring via a spiro junction.
  • Key Differences :
    • Cyclopropane’s high ring strain and saturated structure contrast with morpholine’s heteroatom-rich ring.
    • Applications in materials science due to unique rigidity and strain energy .
  • Molecular Formula : C₉H₁₄ (simpler structure, lower molecular weight) .

Complex Spiro-Indoline Derivatives

Compound : 2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline] derivatives (e.g., 1d, 1h, 1i)

  • Structure: Combines norbornane with indoline and additional functional groups (e.g., benzoyl, fluoro).
  • Physical Properties : High molecular weights (e.g., 831.2753 g/mol for 1d) and distinct IR spectra (e.g., 1712 cm⁻¹ for carbonyl groups) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Core Bicyclo System Spiro-Linked Ring Key Substituents Applications/Reactivity References
6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] Not explicitly provided* ~209.3 (est.) [2.2.1] (norbornane) Morpholine 6',6'-dimethyl Potential ligands/pharmaceuticals
(1S,2R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2′-oxirane] C₁₀H₁₆O 152.23 [3.1.1] (pinane) Oxirane 6,6-dimethyl Asymmetric catalysis ligands
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2′-oxirane] C₁₀H₁₆O 152.23 [2.2.1] (norbornane) Oxirane 3,3-dimethyl Electrophilic reactions
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 [2.2.1] (norbornane) Cyclopropane None Materials science
2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline]-4-carbonitrile (1d) C₅₁H₃₈F₂N₄O₄ 831.28 [2.2.1] (norbornane) Indoline Fluorophenyl, benzoyl Bioactive heterocycles

*Estimated molecular formula for target compound: C₁₁H₁₉NO (bicyclo[2.2.1]heptane: C₇H₁₀ + morpholine: C₄H₉NO – 2H due to spiro junction).

Key Findings and Implications

  • Steric and Electronic Effects : Substituent positions (e.g., 6',6' vs. 3,3-dimethyl) significantly influence reactivity and steric accessibility .
  • Ring System Impact : Morpholine’s heteroatoms enable hydrogen bonding and metal coordination, whereas oxiranes prioritize ring-opening reactions .
  • Applications: Pinane-based spiro-oxiranes excel in asymmetric synthesis, while norbornane-morpholine hybrids may bridge pharmaceutical and catalytic uses .

Biological Activity

6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound has been explored for various biological activities, including antimicrobial and antiviral properties, as well as potential therapeutic applications.

  • Molecular Formula : C12H21NO
  • Molecular Weight : 195.3 g/mol
  • IUPAC Name : 6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]

The biological activity of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies have indicated that 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] shows promising antimicrobial properties against various pathogens. For example, a study demonstrated its effectiveness in inhibiting the growth of specific bacterial strains at concentrations as low as 10 µM, showcasing a dose-dependent response without significantly affecting cell viability .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication through mechanisms that disrupt viral entry or assembly within host cells . Further studies are required to elucidate the specific viral targets and pathways involved.

Study on Gastric Cancer Metastasis

A notable study involving a synthetic methodology-based library included compounds related to the spirocyclic framework of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]. The compound demonstrated significant inhibitory effects on the invasiveness of gastric cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent .

CompoundConcentration (µM)Inhibition Rate (%)Cell Viability (%)
14-5-1810SignificantMinimal impact
14-5-1850EnhancedSlightly affected

Safety Profile

The safety profile of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] has been assessed in multiple studies, indicating that it does not impose significant toxicity at therapeutic doses . Toxicological assessments have shown no adverse effects on body weight or organ function in animal models.

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